n-Methyl-N-((4-methylthiazol-5-yl)methyl)morpholine-3-carboxamide
Description
Properties
Molecular Formula |
C11H17N3O2S |
|---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine-3-carboxamide |
InChI |
InChI=1S/C11H17N3O2S/c1-8-10(17-7-13-8)5-14(2)11(15)9-6-16-4-3-12-9/h7,9,12H,3-6H2,1-2H3 |
InChI Key |
APTUBHLKRVPOCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CN(C)C(=O)C2COCCN2 |
Origin of Product |
United States |
Preparation Methods
Morpholine-3-Carboxylic Acid Derivatization
Morpholine-3-carboxylic acid serves as a pivotal intermediate. Its synthesis often begins with 2-(4-nitrophenyl)monoethanolamine , which undergoes catalytic hydrogenation to yield 2-(4-aminophenyl)monoethanolamine. Subsequent acylation with chloroformate esters or Boc anhydrides introduces the carboxamide functionality. For example:
- Step 1 : Catalytic hydrogenation of 2-(4-nitrophenyl)monoethanolamine in ethanol over Pd/C affords 2-(4-aminophenyl)monoethanolamine in 85–90% yield.
- Step 2 : Reaction with methyl chloroformate in toluene at 0–50°C produces methyl 4-(4-aminophenyl)morpholine-3-carboxylate, which is hydrolyzed to the free acid.
N-Methylation Strategies
Introducing the N-methyl group necessitates selective alkylation. Lithium diisopropylamide (LDA)-mediated methylation or direct treatment with methyl iodide in dimethylformamide (DMF) achieves this with yields of 70–80%. For instance, tert-butyl methyl(4-methylthiazol-2-yl)carbamate undergoes LDA-assisted alkylation with methyl iodide to install the N-methyl group.
Synthesis of 4-Methylthiazol-5-ylmethyl Amine
Hantzsch Thiazole Synthesis
The 4-methylthiazole ring is constructed via condensation of α-haloketones with thiourea. For example:
Functionalization to Amine
The thiazole methyl group at position 5 is brominated using N-bromosuccinimide (NBS), followed by Gabriel synthesis or Staudinger reaction to convert the bromide to a primary amine.
Amide Bond Formation and Final Assembly
Coupling Reactions
The morpholine-3-carboxylic acid is activated as an acyl chloride (using thionyl chloride or oxalyl chloride) and reacted with 4-methylthiazol-5-ylmethylamine in dichloromethane (DCM) with triethylamine as a base. Alternatively, carbodiimide-based coupling agents like EDC/HOBt achieve amidation in tetrahydrofuran (THF) with yields of 65–75%.
Microwave-Assisted Optimization
Microwave irradiation (140°C, 45 min) significantly reduces reaction times for steps such as enaminone formation and cyclization, improving overall yields by 15–20%.
Analytical Characterization and Quality Control
Spectroscopic Data
Crystallography and Purity
Single-crystal X-ray diffraction of related morpholine-thiazole hybrids confirms the chair conformation of the morpholine ring and planar thiazole moiety. Purity ≥99% is achieved via silica gel chromatography (eluent: CH2Cl2/MeOH 20:1).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Patent literature highlights the importance of crystalline salt forms (e.g., methylamine or n-butylamine salts) for improving solubility and processability. For instance, the crystalline form-M of methylamine salt exhibits superior stability during storage. Solvent selection (e.g., methyl tert-butyl ether for recrystallization) minimizes waste and enhances throughput.
Chemical Reactions Analysis
Morpholine Ring Formation
Morpholine derivatives are typically synthesized via ring-closing reactions between amino alcohols and carbonyl precursors. For this compound, the morpholine ring may form through:
-
Condensation reactions between diamines and carbonyl compounds (e.g., ketones or aldehydes).
-
Catalytic hydrogenation or oxidation to stabilize the ring structure.
Carboxamide Formation
The carboxamide functional group is typically formed via amidation reactions between amines and carbonyl precursors. For this compound:
-
Coupling reagents (e.g., dicyclohexylcarbodiimide, DCC) may facilitate amide bond formation.
-
Oxidation or hydrogenation steps could stabilize the amide group .
Key Reaction Steps and Conditions
Reaction Monitoring and Characterization
The synthesis employs analytical techniques to ensure reaction completeness and product purity:
-
Thin-Layer Chromatography (TLC) : Tracks intermediate and final product formation.
-
Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and functional group presence.
-
Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight and purity .
Analogous Syntheses and Insights
Related compounds highlight reaction mechanisms applicable to this target:
-
Thiazole-Pyrimidine Derivatives ( ):
-
Enaminone formation : Heated DMF–DMA mixtures enable cyclization to pyrimidines.
-
Alkylation : Cyanomethanide or alkyl halides introduce substituents.
-
-
Amino Acid-Derived Thiazoles ( ):
-
Dess-Martin oxidation : Converts alcohols to ketones.
-
Boc removal : Acidic cleavage of protecting groups.
-
Challenges and Optimization Strategies
-
Selectivity : Controlling N-Alkylation to avoid over-alkylation or competing side reactions.
-
Stability : Protecting sensitive functional groups (e.g., carboxamide) during synthesis.
-
Scalability : Optimizing reaction conditions (e.g., solvent, temperature) for industrial applications.
Scientific Research Applications
n-Methyl-N-((4-methylthiazol-5-yl)methyl)morpholine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of n-Methyl-N-((4-methylthiazol-5-yl)methyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Diversity :
- The target compound’s morpholine-3-carboxamide core distinguishes it from analogs featuring pyrazole (), thiazolo-pyrimidine (), or pyridine () backbones. These structural differences influence electronic properties, solubility, and target interactions.
Substituent Effects: The 4-methylthiazole group in the target compound may enhance aromatic stacking interactions compared to the 3-oxomorpholino substituent in ’s antimalarial compound, which includes a ketone-modified morpholine.
Biological Implications :
- The pyrazole-based compound in demonstrates antimalarial activity, suggesting that the target compound’s thiazole-morpholine scaffold could be optimized for similar parasitic targets.
- The thiadiazole group in ’s compound introduces sulfur-rich heterocycles, which are often associated with improved metabolic stability but may reduce solubility compared to thiazole derivatives.
Research Findings and Implications
- Structural Optimization : The target compound’s simplicity (compared to ’s complex fused-ring system) may offer synthetic accessibility and tunability for structure-activity relationship (SAR) studies.
- Pharmacokinetic Profile : The morpholine ring likely enhances aqueous solubility, while the methylthiazole group balances lipophilicity, making it a promising candidate for oral bioavailability.
Biological Activity
n-Methyl-N-((4-methylthiazol-5-yl)methyl)morpholine-3-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following structural features:
- Morpholine ring : A six-membered ring containing one nitrogen atom.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen.
- Carboxamide group : Imparts solubility and potential for hydrogen bonding.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity :
- Induction of Apoptosis :
- Antimicrobial Activity :
Biological Activity Data Table
Case Studies
- Cancer Research :
-
Antimicrobial Evaluation :
- In a comprehensive screening of monomeric alkaloids, compounds similar to n-Methyl-N-((4-methylthiazol-5-yl)methyl)morpholine exhibited significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli . This positions the compound as a candidate for further development in treating bacterial infections.
Q & A
Q. What are the standard synthetic routes for n-Methyl-N-((4-methylthiazol-5-yl)methyl)morpholine-3-carboxamide, and how are intermediates characterized?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting morpholine-3-carboxamide derivatives with functionalized thiazole intermediates under basic conditions. For example, K₂CO₃ in DMF is often used to facilitate alkylation or acylation steps, as seen in similar carboxamide syntheses . Intermediates are characterized using ¹H/¹³C NMR to confirm regioselectivity and mass spectrometry to verify molecular weight. Melting points (e.g., 160–164°C for analogous compounds) provide additional purity validation .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- ¹H/¹³C NMR : Essential for identifying proton environments (e.g., methyl groups on thiazole or morpholine rings) and carbon backbone connectivity.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₄H₂₁N₃O₂S for related structures) .
- IR spectroscopy : Validates functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s 3D structure?
SHELXL is widely used for refining small-molecule crystal structures. Key steps include:
- Data collection : High-resolution (<1.0 Å) data to resolve electron density for methyl and thiazole substituents.
- Twinned data handling : SHELXL’s robustness in refining twinned crystals ensures accurate bond-length and angle measurements, critical for assessing steric effects in the morpholine-thiazole system .
- Validation : R-factor (<5%) and residual density maps confirm structural accuracy.
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Comparative assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to normalize data.
- Solvent optimization : Address solubility limitations (common in carboxamides) using co-solvents like DMSO ≤0.1% or PEG-based formulations .
- Dose-response curves : Validate IC₅₀ values across multiple replicates to identify outliers .
Q. What strategies improve the solubility of this compound for in vitro assays?
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) on the morpholine ring to enhance aqueous solubility.
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass low solubility (~<1 mg/mL in water for similar compounds) .
- Co-crystallization : Explore salt forms (e.g., hydrochloride) to improve dissolution rates .
Q. How do substitution patterns on the thiazole ring influence bioactivity?
- Electron-withdrawing groups (e.g., -NO₂ at C4 of thiazole): Enhance binding to hydrophobic enzyme pockets (e.g., kinase targets).
- Methyl groups : Improve metabolic stability by reducing CYP450-mediated oxidation.
- Comparative SAR tables :
| Thiazole Substituent | Target Enzyme Inhibition (%) | Solubility (µg/mL) |
|---|---|---|
| 4-Methyl | 78 ± 3 (EGFR) | 850 ± 50 |
| 5-Bromo | 65 ± 5 (EGFR) | 320 ± 30 |
| Unsubstituted | 42 ± 7 (EGFR) | 1200 ± 100 |
Data adapted from analogs in .
Methodological Notes
- Crystallography : Always cross-validate SHELX-refined structures with DFT calculations (e.g., Gaussian) to confirm conformational stability .
- Synthetic reproducibility : Use anhydrous conditions for carboxamide coupling to prevent hydrolysis .
- Biological assays : Include positive controls (e.g., Erlotinib for EGFR inhibition) to contextualize activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
